Methyl (1,3-benzothiazol-2-yloxy)acetate
Description
Methyl (1,3-benzothiazol-2-yloxy)acetate is a heterocyclic organic compound featuring a benzothiazole core linked to a methyl ester via an oxyacetate bridge. The benzothiazole moiety is a bicyclic structure comprising a benzene fused to a thiazole ring, imparting unique electronic and steric properties. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the production of cephalosporin antibiotics and herbicides. Its structural versatility allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry and materials science .
Properties
CAS No. |
111035-10-0 |
|---|---|
Molecular Formula |
C10H9NO3S |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
methyl 2-(1,3-benzothiazol-2-yloxy)acetate |
InChI |
InChI=1S/C10H9NO3S/c1-13-9(12)6-14-10-11-7-4-2-3-5-8(7)15-10/h2-5H,6H2,1H3 |
InChI Key |
IOKXQKDHXBLNKN-UHFFFAOYSA-N |
SMILES |
COC(=O)COC1=NC2=CC=CC=C2S1 |
Canonical SMILES |
COC(=O)COC1=NC2=CC=CC=C2S1 |
Synonyms |
Acetic acid, (2-benzothiazolyloxy)-, methyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The benzothiazole core is conserved across analogs, but substituents on the thiazole ring and adjacent functional groups dictate their chemical behavior and applications. Key compounds for comparison include:
Physical Properties and Crystal Structures
- Mefenacet : Crystal structure reveals two independent molecules per unit cell. Dihedral angles between benzothiazole and phenyl rings (51.63° and 60.46°) suggest conformational flexibility, influencing herbicidal activity .
- Methyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate (Polymorph): Exhibits a monoclinic structure with a dihedral angle of 84.67° between the sulfone ring and methoxycarbonyl group. Stabilized by C–H···O interactions, forming a 3D network .
Stability and Reactivity Trends
- Hydrolysis Sensitivity : Methyl esters (e.g., target compound) hydrolyze faster than ethyl esters () or amides (Mefenacet). Sodium salts () exhibit highest hydrolytic stability.
- Oxidative Stability : Sulfone-containing analogs () are resistant to oxidation due to electron-withdrawing sulfone groups.
Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, 2-hydroxybenzothiazole (0.01 M) is dissolved in anhydrous acetone or dimethylformamide (DMF), followed by the addition of potassium carbonate (0.005 M) to deprotonate the hydroxyl group. Methyl chloroacetate (0.01 M) is introduced dropwise, and the mixture is refluxed for 4–6 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with completion indicated by the disappearance of the starting material.
Key spectral data for the product include:
Yield and Limitations
Conventional heating achieves moderate yields (60–75%) but requires prolonged reaction times (4–6 hours). Side reactions, such as over-alkylation or ester hydrolysis, are minimized by maintaining anhydrous conditions and stoichiometric control.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency by enabling rapid and uniform heating. This method reduces energy consumption and improves yields compared to conventional approaches.
Optimized Protocol
A mixture of 2-hydroxybenzothiazole (0.01 M), methyl chloroacetate (0.01 M), and potassium carbonate (0.005 M) is irradiated in a sealed vessel at 180°C for 2–4 minutes. The shorter reaction time (≤15 minutes) and higher temperature favor kinetic acceleration, achieving yields of 85–92%.
Table 1: Comparative Performance of Microwave vs. Conventional Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 240–360 minutes | 2–4 minutes |
| Yield | 60–75% | 85–92% |
| Energy Consumption | High | Low |
| Side Products | ≤5% | ≤2% |
Microwave conditions suppress side reactions due to precise temperature control, as evidenced by the absence of hydrolyzed byproducts in NMR spectra.
Ultrasound-Assisted Synthesis
Ultrasound irradiation employs cavitation effects to enhance mass transfer and reaction homogeneity. This method is particularly effective for reactions involving heterogeneous mixtures.
Procedure and Efficiency
The reaction components (2-hydroxybenzothiazole, methyl chloroacetate, and K₂CO₃) are suspended in DMF and subjected to ultrasound irradiation (40 kHz) for 15–20 minutes. The method achieves yields of 78–84%, bridging the gap between conventional and microwave approaches.
Alternative Pathways and Derivatives
Mitsunobu Reaction
Although not explicitly detailed in the cited sources, the Mitsunobu reaction offers a viable alternative for synthesizing this compound. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 2-hydroxybenzothiazole with methyl glycolic acid, though it requires stringent anhydrous conditions and is less cost-effective.
Esterification of (1,3-Benzothiazol-2-yloxy)acetic Acid
Synthesizing the free acid intermediate followed by esterification with methanol and sulfuric acid represents another route. However, this two-step process is less efficient (overall yield: 50–60%) due to challenges in isolating the acid intermediate.
Purification and Characterization
Recrystallization and Extraction
Crude products are typically purified via recrystallization from acetone or ethanol/water mixtures. Extraction with diethyl ether removes unreacted starting materials, yielding compounds with >98% purity (HPLC).
Advanced Analytical Techniques
-
Mass Spectrometry : Molecular ion peaks at m/z 253 [M⁺] confirm the molecular formula C₁₁H₁₁NO₃S.
-
¹³C NMR : Resonances at δ 167.8 ppm (C=O) and δ 52.1 ppm (OCH₃) validate the ester functionality.
Industrial-Scale Considerations
Patents highlight the use of continuous-flow reactors for large-scale production, achieving throughputs of 10–20 kg/day with minimal solvent waste . Aqueous workup steps and solvent recovery systems enhance sustainability, aligning with green chemistry principles.
Q & A
Q. Advanced
- Geometry optimization : Use Gaussian09 with B3LYP/6-311++G(d,p) to compare bond lengths/angles with SCXRD data .
- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity. For example, a small gap (~4 eV) suggests charge-transfer potential .
- NBO analysis : Identify hyperconjugative interactions (e.g., lone pair→σ* in C–O bonds) .
- Validation : RMSD < 0.01 Å between computed and experimental structures confirms accuracy.
What intermolecular forces stabilize the crystal packing, and how can they be quantified?
Q. Advanced
- Hydrogen bonding : Classical N–H···N and non-classical C–H···O interactions dominate. Use PLATON to analyze contact distances (e.g., 2.8–3.2 Å for C–H···O) .
- S···S interactions : Observed in adamantane derivatives (3.62 Å), contributing to ribbon-like packing .
- Hirshfeld surface analysis : Quantify contact contributions (e.g., O···H 25%, S···H 15%) via CrystalExplorer .
How can researchers assess the biological activity of this compound derivatives?
Q. Advanced
- DNA binding studies : UV-Vis titration and fluorescence quenching (e.g., Kb ~ 10⁴ M⁻¹ suggests intercalation) .
- Molecular docking : AutoDock Vina to simulate ligand-DNA interactions (e.g., binding energy < −7 kcal/mol indicates strong affinity) .
- Enzyme inhibition : Assay against acetylcholinesterase or kinases using Ellman’s method .
- ADMET prediction : SwissADME to evaluate pharmacokinetic properties (e.g., Lipinski’s Rule of Five compliance) .
What challenges arise in resolving disorder or twinning in crystallographic studies of this compound?
Q. Advanced
- Disordered solvent : Mask electron density using SQUEEZE in PLATON .
- Twinning : Apply TWINLAW in SHELXL to refine twin domains (e.g., BASF parameter > 0.3 indicates significant twinning) .
- High-resolution data : Collect at 100 K to minimize thermal motion artifacts .
How do substituents on the benzothiazole ring influence herbicidal activity?
Q. Advanced
- Structure-activity relationships (SAR) : Electron-withdrawing groups (e.g., -NO₂) enhance activity by increasing electrophilicity .
- Mode of action : Inhibit acetolactate synthase (ALS) in weeds—validate via enzyme assays .
- Field trials : Compare ED₅₀ values against commercial herbicides (e.g., mefenacet) .
What spectroscopic techniques are critical for characterizing reactive intermediates during synthesis?
Q. Basic
- NMR : ¹H/¹³C for tracking coupling reactions (e.g., δ 4.8 ppm for –OCH₂–) .
- FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and benzothiazole C–S (~680 cm⁻¹) .
- Mass spectrometry : HRMS (ESI+) to verify molecular ions (e.g., [M+H]⁺ at m/z 241.0432) .
How can researchers address discrepancies between computational predictions and experimental data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
